4,4',4''-Trifluorotrityl Bromide

Vue d'ensemble

Description

4,4',4''-Trifluorotrityl bromide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl groups and their chemistry. For instance, the synthesis of carboxylic acid derivatives using a trifluoromethanesulfonate ester is described, which is relevant to the trifluoromethyl group chemistry . Additionally, the transformation of alkyl halides to alkyltrifluoromethyls using bromine trifluoride is discussed, which is a reaction that could potentially be applied to the synthesis of compounds like 4,4',4''-trifluorotrityl bromide . The selective reactions of bromine trifluoride in organic chemistry are also relevant, as they involve the introduction of trifluoromethyl groups into organic compounds . Furthermore, the synthesis and structure of tris(4-trifluoromethylphenyl)antimony derivatives provide insight into the molecular structure and coordination of trifluoromethyl groups in a complex .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves several steps and reagents. For example, the preparation of carboxylic acid derivatives using a trifluoromethanesulfonate ester requires the reaction of a diazo compound with trifluoromethanesulfonic acid . In another study, the conversion of alkyl bromides to alkyltrifluoromethyls is achieved using bromine trifluoride, indicating the potential for bromine to act as a mediator in the synthesis of trifluoromethyl compounds . The synthesis of enantiomers of trifluorothreonine and trifluorobutanoic acid also involves trifluoromethylation, which could be a step in the synthesis of 4,4',4''-trifluorotrityl bromide .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be complex, as seen in the study of tris(4-trifluoromethylphenyl)antimony derivatives. These compounds exhibit different coordination geometries around the antimony atom, ranging from trigonal pyramidal to trigonal bipyramidal, with the trifluoromethyl groups influencing the bond angles and lengths .

Chemical Reactions Analysis

The reactivity of trifluoromethyl compounds can vary. Bromine trifluoride, for example, is used to introduce trifluoromethyl groups into organic molecules, and its reactions can be highly exothermic and selective . The use of bromine trifluoride can lead to the formation of carbon-fluorine bonds, which are a key feature in trifluoromethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are not explicitly detailed in the provided papers. However, the stability of the trifluoromethanesulfonate ester used in derivatization suggests that trifluoromethyl groups can confer stability to certain compounds . The bond lengths and angles in the tris(4-trifluoromethylphenyl)antimony derivatives provide some insight into the structural properties that trifluoromethyl groups can impart to a molecule .

Applications De Recherche Scientifique

Environmental Monitoring and Toxicology

Brominated compounds, including various bromophenols and brominated flame retardants, have been extensively studied for their environmental presence, toxicology, and impact on ecosystems and human health. Research focuses on understanding their concentrations in different environmental compartments, toxicokinetics, and toxicodynamics. For instance, 2,4,6-Tribromophenol, a widely produced brominated phenol, is analyzed for its environmental concentrations and toxicological effects. These studies highlight the importance of monitoring and assessing the risks associated with brominated compounds in the environment (Koch & Sures, 2018).

Organic Synthesis and Chemical Reactions

Brominated compounds play a crucial role in organic synthesis and chemical reactions. They are used as intermediates, catalysts, or reactants in various chemical processes. The review on the use of trifluoromethanesulfonic acid in organic synthesis, for example, showcases the importance of highly reactive compounds in promoting a variety of chemical transformations, including electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds. Such research provides insights into the chemical properties and reactivity of brominated compounds, potentially including "4,4',4''-Trifluorotrityl Bromide" (Kazakova & Vasilyev, 2017).

Photocatalysis and Environmental Applications

Brominated compounds are also explored in the field of photocatalysis, where they can act as photocatalysts or play a role in the synthesis of photocatalytic materials. These applications are important for environmental remediation, including water purification, and for the development of sustainable energy solutions through photocatalytic water splitting and carbon dioxide reduction. The review on g-C3N4-based photocatalysts, although not directly related to "4,4',4''-Trifluorotrityl Bromide," illustrates the potential for brominated compounds in enhancing photocatalytic performance and enabling various environmental and energy-related applications (Wen et al., 2017).

Safety and Hazards

4,4’,4’'-Trifluorotrityl Bromide is classified as corrosive to metals, and it causes severe skin burns and eye damage . It is advised to avoid breathing its dusts or mists, and protective clothing and eye protection should be worn when handling it . In case of contact with skin or eyes, immediate medical attention is required .

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Result of Action

As it is used in proteomics research , it may induce changes at the protein level, but the specific effects would depend on the target and the context of use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’,4’'-Trifluorotrityl Bromide. It is sensitive to moisture and should be stored under inert gas . These factors should be considered when handling and storing the compound to ensure its stability and effectiveness.

Propriétés

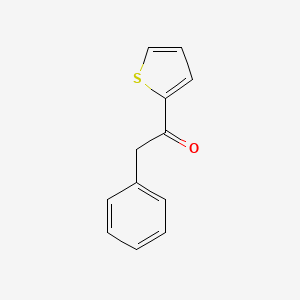

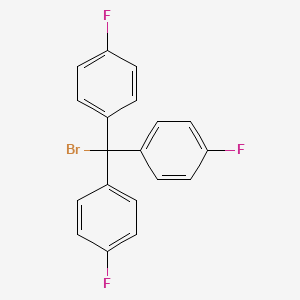

IUPAC Name |

1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCGODRYMABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347854 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Trifluorotrityl Bromide | |

CAS RN |

200004-38-2 | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Trifluorotrityl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)